molecular formula C9H18O2 B3054257 Heptan-4-yl acetate CAS No. 5921-84-6

Heptan-4-yl acetate

Cat. No.: B3054257
CAS No.: 5921-84-6
M. Wt: 158.24 g/mol
InChI Key: JPXGPRBLTIYFQG-UHFFFAOYSA-N
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Description

Heptan-4-yl acetate is an organic compound belonging to the ester family. It is formed by the esterification of heptan-4-ol with acetic acid. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the flavor and fragrance industries. Its chemical formula is C9H18O2, and it is often used in various applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptan-4-yl acetate can be synthesized through the esterification reaction between heptan-4-ol and acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of heptan-4-ol and acetic acid into a reactor, along with the acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to achieve optimal yield. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Heptan-4-yl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heptan-4-ol and acetic acid.

    Oxidation: The compound can be oxidized to form heptanoic acid and acetic acid under strong oxidizing conditions.

    Reduction: Reduction of this compound can yield heptan-4-ol and ethanol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Heptan-4-ol and acetic acid.

    Oxidation: Heptanoic acid and acetic acid.

    Reduction: Heptan-4-ol and ethanol.

Scientific Research Applications

Heptan-4-yl acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in studies related to olfactory receptors and the sensory perception of odors.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of flavors and fragrances, as well as in the formulation of perfumes and cosmetic products.

Mechanism of Action

The mechanism of action of heptan-4-yl acetate primarily involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity odor. Additionally, its ester functional group allows it to participate in various biochemical reactions, contributing to its versatility in different applications.

Comparison with Similar Compounds

Heptan-4-yl acetate can be compared to other esters with similar structures and properties, such as:

    Ethyl acetate: Known for its use as a solvent and in the production of nail polish removers.

    Isoamyl acetate: Commonly used in the flavor industry for its banana-like aroma.

    Butyl acetate: Widely used as a solvent in the production of lacquers and paints.

Uniqueness: this compound stands out due to its specific heptane backbone, which imparts a unique odor profile and chemical reactivity compared to other esters. Its longer carbon chain also influences its solubility and volatility, making it suitable for specialized applications in the fragrance and flavor industries.

Properties

IUPAC Name

heptan-4-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-6-9(7-5-2)11-8(3)10/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXGPRBLTIYFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40521325
Record name Heptan-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5921-84-6
Record name 4-Heptanol, 4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5921-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptan-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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